

Resminostat comparison placebo maintenance therapy CTCL

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Compound Focus: Resminostat

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Resminostat vs. Placebo: Efficacy & Safety at a Glance

Efficacy Measure	Resminostat (Kinselby)	Placebo	Hazard Ratio (HR) & P-value
Median Progression-Free Survival (PFS)	8.3 months [1] [2]	4.2 months [1] [2]	HR: 0.623 (95% CI: 0.424, 0.916); p=0.015 [2]
Median Time to Next Treatment (TTNT)	8.8 months [1] [2]	4.2 months [1] [2]	HR: 0.594 (95% CI: 0.424, 0.916); p=0.002 [2]
Median "Total" PFS	24.3 months [1] [2]	14.9 months [1] [2]	Information not provided in search results

Safety and Trial Details	Summary
Safety Profile	Side effects were mainly mild to moderate, manageable, and reversible [2].
Mechanism of Action	Oral class I, IIb, and IV histone deacetylase (HDAC) inhibitor [1] [2].

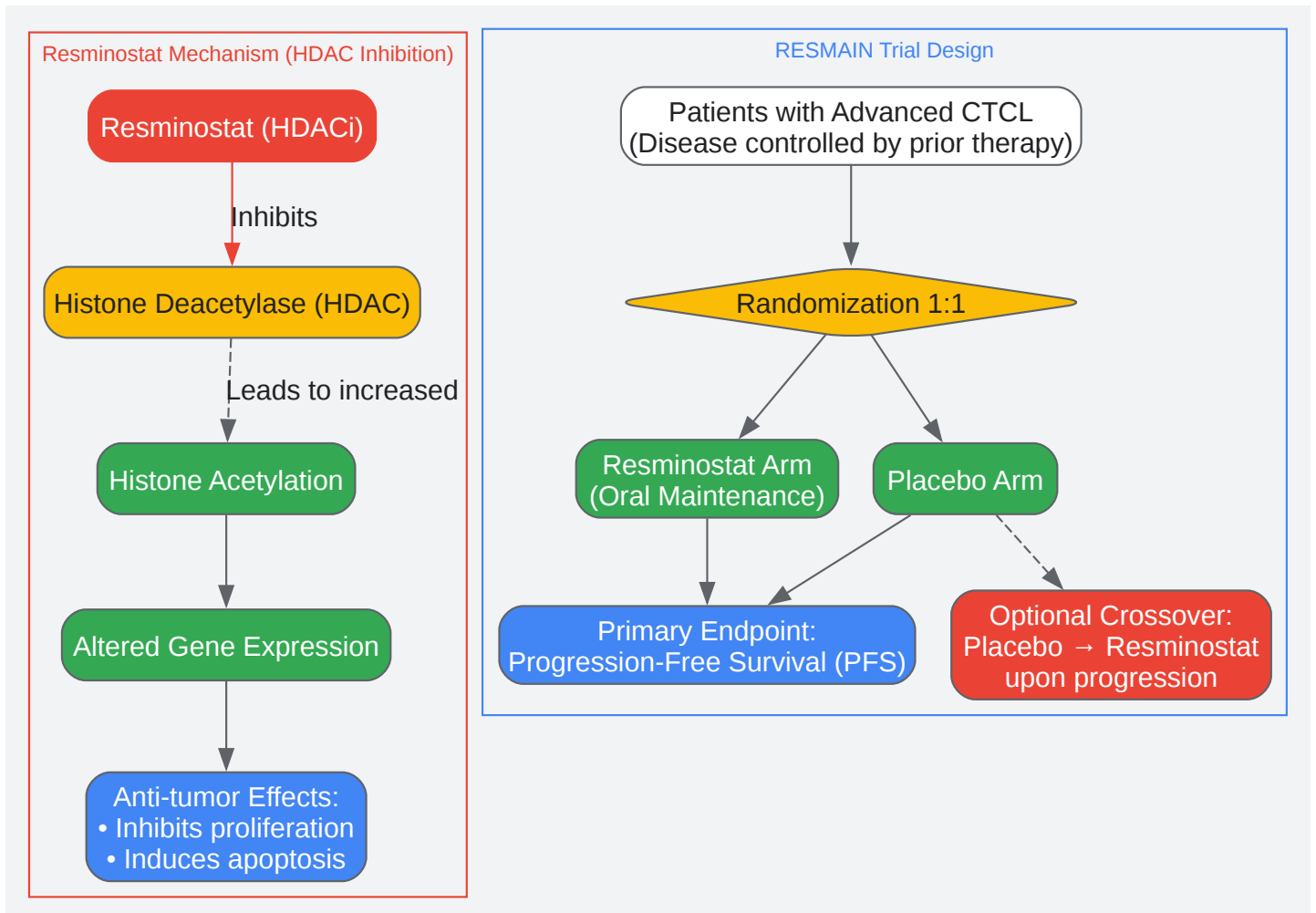
Safety and Trial Details	Summary
Trial Design	Randomized, double-blind, placebo-controlled, multi-national phase III trial (RESMAIN) [2] [3].
Patient Population	201 patients with advanced-stage CTCL who had achieved disease control with prior systemic therapy [1] [2].
Current Status	Marketing Authorization applications were planned for the EU, Switzerland, and UK in Q1 2024 [1] [2].

Experimental Protocol & Context

For researchers, the methodology and context of the RESMAIN trial are critical for interpretation.

- **Core Study Design:** The RESMAIN study was one of the largest prospective clinical trials in advanced CTCL [2]. It was a **multi-center, double-blind, randomized, placebo-controlled study** conducted across over 50 clinical centers in 11 European countries and Japan [2] [3]. Patients who achieved disease control with a prior systemic therapy were randomized **1:1** to receive either **resminostat** or a placebo as maintenance treatment [2] [3]. The trial included an open-label arm where patients who progressed on placebo were offered **resminostat** [1] [2].
- **Unmet Need and Concept of Maintenance:** CTCL is generally an incurable disease, and a key therapeutic challenge is that responses to available treatments are often short-lived [4] [2] [3]. The **maintenance therapy** approach aims to prolong disease stability after successful initial (induction) therapy [4] [2] [3]. Before the RESMAIN trial, this was a "neglected topic" in CTCL with limited high-level evidence supporting the strategy [4].

The following diagram illustrates the signaling pathway targeted by **resminostat** and the core design of the RESMAIN clinical trial:



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Interpretation of Key Metrics

The significant improvement in **Time to Next Treatment (TTNT)** is a critical outcome from a clinical utility perspective. It indicates that **resminostat** not only delayed radiological or clinical progression but also meaningfully postponed the need for clinicians to switch to a new, often more aggressive, therapy [1] [2].

The "**Total**" PFS metric, measured from the start of the last prior therapy, suggests that the sequential approach of induction therapy followed by **resminostat** maintenance provides patients with a substantially longer period of disease control (24.3 months) compared to induction therapy alone (14.9 months) [1] [2].

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